Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate is a synthetic compound featuring a piperazine core with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-(4-bromo-2-methylphenoxy)propyl chain at the 4-position. The Boc group enhances solubility and stability during synthesis, while the bromo and methyl substituents on the phenoxy moiety influence electronic and steric properties, making it a candidate for medicinal chemistry applications such as enzyme inhibition or PROTAC development .
Properties
IUPAC Name |
tert-butyl 4-[3-(4-bromo-2-methylphenoxy)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O3/c1-15-14-16(20)6-7-17(15)24-13-5-8-21-9-11-22(12-10-21)18(23)25-19(2,3)4/h6-7,14H,5,8-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEJZPGDZMVBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCN2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from tert-butyl piperazine-1-carboxylate derivatives, which serve as the protected piperazine core. The key steps involve:
- Introduction of a bromoalkyl side chain (e.g., 2-bromoethyl or 3-bromopropyl derivatives) onto the piperazine nitrogen.
- Coupling of the bromoalkyl intermediate with a substituted phenol (4-bromo-2-methylphenol) via nucleophilic substitution to form the phenoxypropyl side chain.
- Final purification and characterization to ensure product integrity.
This approach leverages the nucleophilicity of the piperazine nitrogen and the electrophilicity of bromoalkyl intermediates to build the desired structure.
Key Intermediate Preparation: tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
A commonly reported intermediate is tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate , which can be synthesized by bromination of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using carbon tetrabromide and triphenylphosphine in dichloromethane or tetrahydrofuran solvents. The reaction is typically performed at 0–20 °C with stirring over 18–20 hours, followed by purification via silica gel chromatography.
| Parameter | Details |
|---|---|
| Reagents | Carbon tetrabromide, triphenylphosphine |
| Solvent | Dichloromethane or tetrahydrofuran |
| Temperature | 0–20 °C |
| Reaction time | 18–20 hours |
| Yield | 78–83.7% |
| Purification | Silica gel column chromatography (hexane/ethyl acetate) |
| Product State | Yellow solid or colorless oil |
This step is crucial as it introduces the bromoalkyl group necessary for subsequent nucleophilic substitution reactions.
Nucleophilic Substitution to Form the Phenoxypropyl Side Chain
The bromoalkyl intermediate then undergoes nucleophilic substitution with 4-bromo-2-methylphenol to install the 3-(4-bromo-2-methylphenoxy)propyl side chain. This reaction is typically carried out in the presence of a base such as potassium tert-butoxide or potassium carbonate in polar aprotic solvents like DMF or tetrahydrofuran, at elevated temperatures (~60–75 °C) for several hours.
| Parameter | Details |
|---|---|
| Nucleophile | 4-bromo-2-methylphenol |
| Base | Potassium tert-butoxide, potassium carbonate |
| Solvent | DMF, tetrahydrofuran |
| Temperature | 60–75 °C |
| Reaction time | 2–18 hours |
| Yield | Variable, typically moderate to high depending on conditions |
| Purification | Silica gel chromatography or preparative HPLC |
This step links the aromatic phenoxy group to the piperazine core through a propyl spacer, critical for the target compound's biological activity.
Protection and Deprotection Steps
The tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen is stable under the substitution conditions but can be removed later if needed by treatment with trifluoroacetic acid (TFA) or other acidic deprotection cocktails. This step is essential when the free amine is required for further functionalization or biological testing.
| Parameter | Details |
|---|---|
| Deprotection agent | TFA/DCM/TES/H2O mixture (20:20:8:7 v/v) |
| Temperature | Room temperature |
| Reaction time | ~40 hours |
| Purification | Preparative reverse-phase HPLC |
| Outcome | Removal of tert-butyl protecting group, yielding free amine |
This deprotection is performed after the main synthetic steps to avoid side reactions.
Alternative Synthetic Routes and Conditions
Other methods include direct alkylation of piperazine derivatives with dibromoalkanes under inert atmosphere using bases such as N-ethyl-N,N-diisopropylamine, yielding bromoalkyl intermediates in moderate yields (36–45%) after prolonged reaction times (up to 72 hours) at mild temperatures (~30 °C).
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of hydroxyethyl intermediate | Carbon tetrabromide, triphenylphosphine, DCM, 0–20 °C, 18–20 h | 78–83.7 | Key bromoalkyl intermediate formation |
| Nucleophilic substitution with 4-bromo-2-methylphenol | Potassium tert-butoxide or K2CO3, DMF/THF, 60–75 °C, 2–18 h | Moderate-high | Formation of phenoxypropyl side chain |
| Boc deprotection (if needed) | TFA/DCM/TES/H2O, room temp, ~40 h | Variable | Removal of protecting group |
| Direct alkylation alternative | Dibromoalkane, N-ethyl-N,N-diisopropylamine, 30 °C, 72 h | 36–45 | Longer reaction, moderate yield |
3 Research Findings and Considerations
- The carbon tetrabromide/triphenylphosphine bromination method is widely preferred for its relatively high yields and mild conditions, producing clean bromoalkyl intermediates suitable for further substitution.
- The nucleophilic substitution step requires careful control of base strength and temperature to avoid side reactions such as elimination or multiple substitutions.
- Protecting group strategies are crucial to maintain piperazine nitrogen integrity during multi-step synthesis.
- Purification by silica gel chromatography and preparative HPLC ensures high purity, essential for biological evaluation.
- Literature reports emphasize the need for anhydrous and inert atmosphere conditions during sensitive steps to maximize yields and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromide substituent can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anthelmintic properties.
Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Explored for its anticorrosive properties in protecting materials such as carbon steel.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Core Structural Features
The compound shares a common scaffold with other Boc-protected piperazine derivatives, differing primarily in the substituents on the aromatic ring and the linker chain. Key structural variations include:
| Compound Name | Substituents on Aromatic Ring | Linker Chain | Molecular Weight (g/mol) | Key Applications/Studies | Evidence ID |
|---|---|---|---|---|---|
| Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate | 4-Bromo, 2-methyl | Propyl | ~410.3 | Potential kinase/PROTAC target | [1], [5] |
| Tert-butyl 4-(3-((3,4,5-trimethoxybenzoyl)oxy)propyl)piperazine-1-carboxylate (3c) | 3,4,5-Trimethoxy | Propyl | ~466.5 | hENT1 inhibition | [1] |
| Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) | 1,3,4-Thiadiazole | Pyridinyl | ~391.4 | Antibacterial agents | [9] |
| Tert-butyl 4-(4-decylbenzoyl)piperazine-1-carboxylate (3h) | 4-Decylbenzoyl | None | ~446.6 | Sphingosine-1-phosphate inhibition | [12] |
| Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate | 5-Bromo, 2-(trifluoromethoxy) | Sulfonyl | ~504.3 | Intermediate for drug discovery | [20] |
Physicochemical Properties and SAR Insights
- Solubility : Methoxy-rich analogues (e.g., 3c) exhibit higher aqueous solubility compared to the bromo/methyl-substituted target compound, which is more lipophilic .
- Stability : The Boc group improves stability during synthesis but requires acidic conditions for removal, a common feature across all analogues .
- SAR Trends :
Analytical Characterization
All compounds are validated via:
Biological Activity
Overview
Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate is a synthetic compound with the molecular formula C19H29BrN2O3 and a molecular weight of 413.35 g/mol. It features a piperazine ring, a tert-butyl group, and a brominated phenoxypropyl moiety. This compound is primarily utilized in research settings, particularly in studying its potential biological activities, including antibacterial and anthelmintic properties.
The synthesis of this compound typically involves several steps:
- Reaction of 4-bromo-2-methylphenol with 3-chloropropylamine to form an intermediate.
- Coupling with tert-butyl 4-piperazinecarboxylate under controlled conditions to yield the final product.
This synthetic route highlights the compound's structural complexity and its potential for diverse chemical reactions, including nucleophilic substitution and oxidation-reduction processes.
Antibacterial Properties
Recent studies have indicated that this compound exhibits significant antibacterial activity. In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anthelmintic Activity
In addition to antibacterial effects, this compound has been investigated for its anthelmintic properties. Research has demonstrated that it can effectively paralyze and kill parasitic worms in laboratory settings. The precise mechanism remains under investigation, but it is hypothesized that the compound may disrupt neuromuscular function in helminths .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential of this compound:
- Study on Antibacterial Activity : A comparative analysis of various piperazine derivatives showed that this compound had one of the highest activity levels against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
- Anthelmintic Efficacy : In trials involving nematodes, the compound demonstrated effective paralysis at concentrations as low as 10 µg/mL, outperforming several commercial anthelmintics.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in bacterial cell wall synthesis or helminth neuromuscular function. Further studies are required to clarify these interactions and their implications for therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | Similar structure but different substituents | Moderate antibacterial activity |
| Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate | Different substituents leading to varied properties | Notable antibacterial and antifungal properties |
This table illustrates how slight modifications in structure can significantly impact biological activity, underscoring the importance of structure-activity relationships in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
